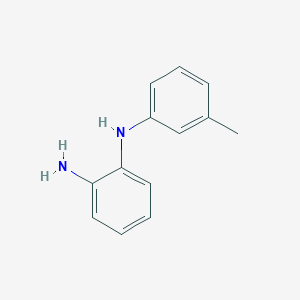

2-Aminophenyl-3-methylphenylamine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 2-Aminophenyl-3-methylphenylamine can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Aminophenyl-3-methylphenylamine can be determined using various analytical techniques. These properties include melting point, boiling point, density, molecular weight, and toxicity .Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

2-Aminophenyl-3-methylphenylamine could potentially be used in the development of drug delivery systems. Polymersomes, vesicular nanostructures enclosed by a bilayer-membrane self-assembled from amphiphilic block copolymers, have found various applications in different research fields such as drug delivery . The compound could be used in the formation of these polymersomes, enhancing their stability and permeability .

Nanomedicine

The compound could also find use in the field of nanomedicine. Polymersomes, which can be fabricated using 2-Aminophenyl-3-methylphenylamine, have been highlighted for their applications in nanomedicine . They could be used to create biomimetic nanoreactors, artificial cells and organelles .

Biological Nanoreactors

2-Aminophenyl-3-methylphenylamine could be used in the creation of biological nanoreactors. These nanoreactors could be created using permeable polymersomes, which can be fabricated using the compound . These nanoreactors could have various applications in biological research .

Sensing Applications

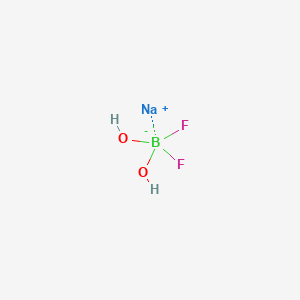

Boronic acids, which can potentially be derived from 2-Aminophenyl-3-methylphenylamine, have found use in various sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications .

Synthetic Chemistry

The compound could potentially be used in synthetic chemistry, particularly in the synthesis of aniline-based triarylmethanes . This synthesis could be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines .

Protein Manipulation and Modification

Boronic acids, which can potentially be derived from 2-Aminophenyl-3-methylphenylamine, have been used for protein manipulation and modification . This could potentially allow for the development of new therapeutic strategies .

Wirkmechanismus

Target of Action

Similar compounds such as 3-methylphenylalanine have been shown to interact with enzymes like cathepsin b .

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to 2-aminophenyl-3-methylphenylamine, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Compounds like 3-methylphenylalanine belong to the class of organic compounds known as phenylalanine and derivatives . These compounds are involved in various biochemical pathways, including protein synthesis and metabolism.

Pharmacokinetics

A study on a synthetic dichloro-substituted aminochalcone, a compound structurally similar to 2-aminophenyl-3-methylphenylamine, suggests that such compounds may present an alignment between permeability and hepatic clearance, although they may have low metabolic stability .

Result of Action

Similar compounds have been shown to interact with enzymes like cathepsin b , potentially influencing cellular processes.

Eigenschaften

IUPAC Name |

2-N-(3-methylphenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWLGVQXOJRYGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654211 | |

| Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminophenyl-3-methylphenylamine | |

CAS RN |

220496-01-5 | |

| Record name | N~1~-(3-Methylphenyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

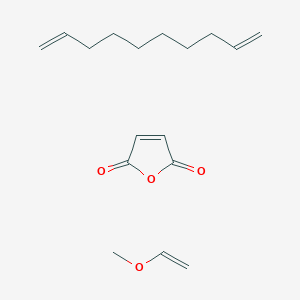

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4,4-diethylpyrazine-1,4-diium-1-ylidene)-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline;dichloride](/img/structure/B1498684.png)